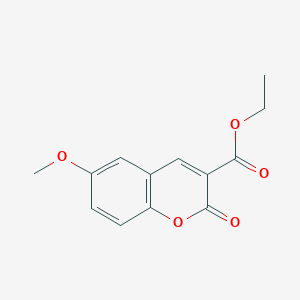

ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-3-17-12(14)10-7-8-6-9(16-2)4-5-11(8)18-13(10)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHIIBLLAKLTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353621 | |

| Record name | ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41459-71-6 | |

| Record name | ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate

Abstract

This technical guide provides an in-depth exploration of the synthesis of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, a key intermediate built upon the privileged coumarin scaffold. Coumarin derivatives are of significant interest in medicinal chemistry and drug development due to their wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] This document emphasizes the well-established Knoevenagel condensation as the primary synthetic route, offering a detailed mechanistic breakdown, a step-by-step experimental protocol, and comprehensive characterization data. The causality behind experimental choices is explained to ensure reproducibility and optimization. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation of this valuable compound.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of oxygen-containing heterocycles found extensively in natural products and are renowned for their diverse pharmacological profiles.[4][5] The coumarin nucleus is considered a "privileged structure" in medicinal chemistry, a framework that can bind to multiple biological targets with high affinity.[1] This versatility has led to the development of coumarin derivatives as anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer agents.[3][4]

This compound, the subject of this guide, is a functionalized derivative that serves as a crucial synthetic intermediate. The presence of the methoxy group at the 6-position and the ethyl carboxylate at the 3-position provides handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] For instance, modifications at the C-3 and C-4 positions are frequently targeted for developing novel antibacterial agents to combat multidrug-resistant strains.[1]

Synthetic Strategies: A Mechanistic Perspective

The synthesis of 3-carboxylated coumarins is most effectively achieved through the Knoevenagel condensation. While other methods like the Pechmann condensation are valuable for general coumarin synthesis, the Knoevenagel approach offers a direct and high-yielding route for this specific substitution pattern.[6][7][8]

The Knoevenagel Condensation Route

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction.[9] In this synthesis, the reaction occurs between 5-methoxysalicylaldehyde and diethyl malonate, catalyzed by a weak base like piperidine.[6][10]

The mechanism proceeds through several key steps:

-

Carbanion Formation: The basic catalyst (piperidine) abstracts an acidic α-hydrogen from diethyl malonate, forming a resonance-stabilized carbanion (enolate). This is the rate-determining step, and the reactivity of the methylene compound is dictated by the electron-withdrawing nature of the adjacent ester groups.[9][11]

-

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-methoxysalicylaldehyde. This forms an aldol-type intermediate.[12]

-

Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the intermediate attacks one of the ester carbonyls. This intramolecular transesterification results in the formation of the six-membered lactone ring characteristic of coumarins, eliminating an ethoxide ion.

-

Dehydration: A molecule of water is eliminated from the intermediate to form the α,β-unsaturated system, yielding the final stable coumarin product.[11]

Caption: Knoevenagel condensation workflow for coumarin synthesis.

Experimental Protocol: Knoevenagel Synthesis

This protocol is a self-validating system, designed for high yield and purity. The causality for each step is explained to provide a deeper understanding of the process.

Materials and Equipment

-

Reagents: 5-Methoxysalicylaldehyde, Diethyl malonate, Piperidine, Glacial Acetic Acid, Toluene, Ethyl Acetate, Hexane, Anhydrous Sodium Sulfate.

-

Equipment: 250 mL round-bottom flask, Reflux condenser with Dean-Stark apparatus, Heating mantle, Magnetic stirrer and stir bar, Beaker, Ice bath, Buchner funnel and filtration flask, Rotary evaporator.

Synthesis Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. Coumarin synthesis [organic-chemistry.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 12. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Introduction

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a prominent member of the coumarin family, a class of benzopyrone compounds widely distributed in nature and renowned for their diverse pharmacological activities.[1][2] The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets, making it a fertile ground for drug discovery.[1] This specific derivative, featuring a methoxy group at the 6-position and an ethyl carboxylate group at the 3-position, serves as a crucial synthetic intermediate and a subject of investigation for novel therapeutic agents.[1] Its structural attributes make it a candidate for exploring treatments in oncology, infectious diseases, and inflammatory conditions.[1]

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, spectral characterization, and known biological activities. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Understanding these properties is the first step in its application for any research or development purpose.

Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the core coumarin (2H-chromen-2-one) ring system with its characteristic substituents.

Caption: 2D Structure of this compound.

Physicochemical Data

The key identifiers and physical properties of the compound are compiled in the table below. These data are essential for material handling, experimental design, and analytical characterization.

| Property | Value | Source |

| CAS Number | 41459-71-6 | [1] |

| Molecular Formula | C₁₃H₁₂O₅ | [1] |

| Molecular Weight | 248.23 g/mol | [1] |

| InChI Key | YGHIIBLLAKLTBT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | [1] |

| Appearance | White to off-white solid (Expected) | - |

| Melting Point | 90-95 °C (for parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate) | [3] |

| Solubility | Soluble in common organic solvents like ethanol, DMSO, and DMF. | Inferred |

Note on Melting Point: An experimentally determined melting point for the 6-methoxy derivative was not found in the surveyed literature. The provided value is for the unsubstituted parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate. Substituents on the aromatic ring can influence the melting point.[1]

Synthesis Methodology

The most prevalent and efficient method for synthesizing 3-carboxylated coumarins is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as diethyl malonate.

Reaction Principle

The synthesis proceeds in two key stages:

-

Knoevenagel Condensation: A weak base, typically piperidine, deprotonates the active methylene group of diethyl malonate to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 2-hydroxy-5-methoxybenzaldehyde.

-

Intramolecular Cyclization: Following condensation and dehydration, an intramolecular transesterification occurs, where the phenolic hydroxyl group attacks the ester carbonyl, leading to the formation of the lactone ring characteristic of coumarins and elimination of ethanol.

The overall reaction scheme is illustrated below.

Caption: Knoevenagel condensation for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from established procedures for coumarin synthesis.[2] The critical choice of starting with 2-hydroxy-5-methoxybenzaldehyde directly leads to the desired 6-methoxy substitution pattern on the final coumarin product.

Materials:

-

2-hydroxy-5-methoxybenzaldehyde

-

Diethyl malonate (malonic ester)

-

Ethanol (absolute)

-

Piperidine (catalyst)

-

Glacial Acetic Acid (optional, co-catalyst)

-

Hydrochloric acid (HCl), dilute

-

Ice bath

-

Standard reflux and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and diethyl malonate (1.0-1.2 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq). A single drop of glacial acetic acid can be added to buffer the reaction. Expertise Insight: Piperidine acts as the base to generate the required enolate from diethyl malonate. Using it in catalytic amounts is crucial to prevent side reactions.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Purification: If a precipitate forms, collect the crude product by vacuum filtration and wash it with cold ethanol. If precipitation is incomplete, the solvent can be partially removed under reduced pressure. The crude solid is then recrystallized from ethanol to yield the pure this compound.

Synthesis and Purification Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Caption: Experimental workflow for synthesis and purification.

Spectral Characterization

Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for verifying the identity and purity of the molecule.[1]

| Technique | Spectral Data & Interpretation |

| ¹H NMR | δ 8.6–8.7 ppm (s, 1H): Characteristic signal for the C4-H proton of the chromene ring. δ 7.0-7.5 ppm (m, 3H): Signals corresponding to the protons on the aromatic ring. δ 4.3–4.4 ppm (q, 2H): Quartet for the methylene (-CH₂) protons of the ethyl ester group. δ 3.8–3.9 ppm (s, 3H): Sharp singlet for the methoxy (-OCH₃) protons. δ 1.3-1.4 ppm (t, 3H): Triplet for the methyl (-CH₃) protons of the ethyl ester group. |

| ¹³C NMR | δ 175–180 ppm: Carbonyl carbon of the lactone ring (C2). δ 160–165 ppm: Carbonyl carbon of the ethyl ester group. δ ~156 ppm: C6 carbon attached to the methoxy group. δ 110-150 ppm: Signals for the remaining aromatic and vinyl carbons. δ ~61 ppm: Methylene carbon (-CH₂) of the ethyl ester. δ 55–56 ppm: Methoxy carbon (-OCH₃). δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester. |

| IR (Infrared) | ~1720-1740 cm⁻¹: Strong absorption from the C=O stretch of the α,β-unsaturated lactone. ~1700-1720 cm⁻¹: Strong absorption from the C=O stretch of the ester. ~1600, ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1250 cm⁻¹: C-O stretching of the aryl ether (methoxy group). |

| HRMS (High-Res Mass Spec) | m/z 249.0706 [M+H]⁺: Calculated for C₁₃H₁₃O₅. The experimentally observed mass should be very close to this value, confirming the molecular formula. |

Biological Activity and Therapeutic Potential

This compound, as a coumarin derivative, is an active area of research in drug discovery due to the broad biological activities exhibited by this class of compounds.[1][2]

Anticancer Properties

The coumarin core is a key pharmacophore for the development of anticancer agents.[1] Derivatives of this compound are known to inhibit cancer cell proliferation through mechanisms that include the induction of apoptosis and cell cycle arrest.[1]

A particularly significant mechanism is the inhibition of specific carbonic anhydrase (CA) isoforms , notably CA IX and CA XII.[1] These enzymes are overexpressed in many solid tumors, including breast, colorectal, and lung cancers.[1] They play a vital role in regulating the tumor microenvironment by controlling pH, which facilitates tumor growth, proliferation, and metastasis. By inhibiting these enzymes, coumarin derivatives can disrupt this process and attenuate cancer cell growth.[1] Studies on related 4H-chromene structures also show that modifications at the C-3 position, where the ethyl carboxylate group resides, can be tuned to enhance potency and selectivity, particularly against multidrug-resistant (MDR) cancer cells.[1][4]

Enzyme Inhibition

Beyond carbonic anhydrases, this compound and its analogs have been reported to inhibit other enzymes relevant to disease:

-

Phospholipase A2: Inhibition of this enzyme is relevant in managing inflammatory processes, suggesting potential anti-inflammatory applications.[1]

-

Tyrosinase: The compound has been investigated as a potential tyrosinase inhibitor, an enzyme involved in melanin production, indicating possible applications in cosmetics for skin whitening.[1]

Antimicrobial Activity

Studies have demonstrated that this compound possesses both antibacterial and antifungal properties.[1] The coumarin nucleus is a common starting point for the development of new antimicrobial agents, with structural modifications often focused on the C-3 and C-4 positions to enhance activity against multidrug-resistant bacterial strains.[1]

Caption: Role as a building block in drug discovery.

Conclusion

This compound is a versatile and valuable compound for chemical and pharmaceutical research. Its straightforward synthesis via Knoevenagel condensation, combined with the well-documented biological potential of the coumarin scaffold, makes it an attractive starting point for the development of new therapeutic agents. The presence of the methoxy and ethyl carboxylate functionalities provides handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships. Future research will likely continue to uncover novel applications for this compound and its derivatives in the ongoing search for more effective treatments for a range of human diseases.

References

-

The Pharmaceutical and Chemical Journal. (2022). Synthesis of 6-Phenylethynyl Substituted Coumarins. Retrieved from [Link]

-

PubMed. (2011). Structure-activity relationship and molecular mechanisms of ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and its analogues. Retrieved from [Link]

-

MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. Retrieved from [Link]

-

MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-amino-6-methoxy-2-oxo-2H-chromene-4-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Retrieved from [Link]

-

GSRS. (n.d.). ETHYL 6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXYLATE. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

An In-Depth Technical Guide to the Biological Activity of Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Introduction: The Therapeutic Promise of a Privileged Scaffold

Within the expansive field of medicinal chemistry, the coumarin scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] These benzopyrone derivatives are abundant in nature and have been the focus of extensive synthetic exploration due to their diverse pharmacological properties.[2][3][4] This technical guide focuses on a specific, promising derivative: This compound . We will delve into its synthesis, multifaceted biological activities, and the underlying mechanisms of action that position it as a compound of significant interest for researchers, scientists, and drug development professionals. The presence of the methoxy group at the 6-position and the ethyl carboxylate at the 3-position are critical modifications to the core coumarin ring, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profile.

Part 1: Synthesis and Characterization

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This well-established method provides a reliable and efficient route to the target compound.

General Synthetic Protocol

A common and effective method involves the condensation of 5-methoxysalicylaldehyde with diethyl malonate. The reaction is typically catalyzed by a weak base, such as piperidine, often with a catalytic amount of acetic acid.

Experimental Protocol: Knoevenagel Condensation

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 5-methoxysalicylaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in a suitable solvent such as toluene.

-

Catalyst Addition: Add piperidine (0.1 equivalents) and a single drop of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux (typically 60-70°C) for approximately 6 hours.[5] The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and concentrated HCl.[5]

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from ethanol to yield the pure this compound as a solid.[5]

Synthesis Workflow Diagram

Caption: Key anticancer mechanisms of action.

Antimicrobial Activity

The coumarin scaffold is a well-known framework for developing antimicrobial agents. [6]this compound and its derivatives have demonstrated potent activity against a range of pathogens. [1] Spectrum and Mechanism:

-

Antibacterial: The compound shows activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [1][7]* Antifungal: Efficacy has also been demonstrated against various fungal strains. [1][3]* Mechanism: The primary mechanism is believed to be the disruption of microbial cell membrane integrity and the inhibition of essential metabolic pathways. [1]Some chromenes also interfere with bacterial cell wall synthesis. [8] Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound.

-

Inoculation: Add the standardized inoculum to each well of the plate. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Anticonvulsant Activities

Anti-inflammatory Effects: Coumarin derivatives are known to possess significant anti-inflammatory properties. [4][9]Research indicates that this compound can act as an inhibitor of specific enzymes involved in inflammatory processes, such as phospholipase A2. [1]N-substituted carboxamide derivatives of the coumarin core have been found to be active anti-inflammatory agents in carrageenan-induced rat paw oedema assays, with effects comparable to the standard drug piroxicam. [10] Anticonvulsant Potential: The broader class of chromene derivatives has been evaluated for anticonvulsant activity. [11]While data on this specific molecule is limited, related hydrazone derivatives of 2H-chromene have shown protective effects in maximal electroshock (MES) induced seizure tests in mice, a primary screening model for new anticonvulsant drugs. [12][13][14]

Part 3: Structure-Activity Relationship (SAR) Insights

The biological potency of the coumarin scaffold is highly dependent on the nature and position of its substituents. SAR studies provide crucial insights for designing more effective therapeutic agents.

-

C-3 and C-4 Positions: Modifications at the C-3 and C-4 positions of the coumarin nucleus are frequently targeted for developing novel antibacterial and anticancer agents. [1]The ethyl carboxylate group at C-3 is a key feature that can be further modified to create carboxamides or hydrazones, often leading to enhanced or altered biological activity. [10][15]* 4H-Chromene System: For the related 4H-chromene system, SAR studies have demonstrated that modifications at the C-3 and C-6 positions can lead to compounds with improved potency for selectively targeting multidrug-resistant (MDR) cancer cells. [16][17]This highlights the importance of the substitution pattern on the benzene ring for conferring selectivity.

-

6-Methoxy Group: The electron-donating methoxy group at the 6-position generally enhances the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and interact with intracellular targets.

Conclusion and Future Directions

This compound is a synthetically accessible coumarin derivative with a compelling profile of biological activities. Its potential as an anticancer, antimicrobial, and anti-inflammatory agent is well-supported by preliminary research. The coumarin core acts as a versatile and privileged scaffold, and the specific substitutions on this molecule confer a range of promising therapeutic properties.

Future research should focus on:

-

Lead Optimization: Conducting detailed SAR studies to optimize the structure for enhanced potency and selectivity against specific targets (e.g., specific cancer cell lines or microbial strains).

-

Mechanism Elucidation: Performing in-depth molecular studies to fully elucidate the specific signaling pathways and molecular targets modulated by this compound.

-

In Vivo Evaluation: Advancing the most promising derivatives into preclinical in vivo models of cancer, infection, and inflammation to assess their efficacy, toxicity, and pharmacokinetic profiles.

This molecule represents a valuable starting point for drug discovery programs aimed at developing next-generation therapeutic agents to address critical unmet needs in oncology and infectious diseases.

References

- The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide. (2025). Benchchem.

- Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxyl

- Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. (2025). PubMed.

- Coumarin–Dithiocarbamate Derivatives as Biological Agents. (n.d.). MDPI.

- A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE. (2024).

- Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evalu

- Structure-activity relationship and molecular mechanisms of ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H -chromene-3- carboxylate (CXL017) and its analogues. (2011). Experts@Minnesota.

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (n.d.). MDPI.

- Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017)

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025).

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr

- Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. (2014). Der Pharma Chemica.

- Anticonvulsant activity of newly synthesized 2H-chromene based hydrazones in ICR mice. (n.d.).

- (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)

- The Antibacterial activity of new ethyl 2-oxo-2H-chromene-3- carboxylate complexes against bacteria isolate from wound infection in Baghdad city. (2017).

- Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. (n.d.). Asian Journal of Research in Chemistry.

- Synthesis and Anticonvulsant Activity of Ethyl 1-(2-arylhydrazinecarboxamido)

- Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. (1999). PubMed.

- A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones. (n.d.). PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ajrconline.org [ajrconline.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. experts.umn.edu [experts.umn.edu]

- 17. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive overview of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this important class of coumarin compounds. This document delves into the synthetic methodologies, diverse biological activities, and underlying mechanisms of action, offering field-proven insights and detailed experimental protocols.

Introduction: The Prominence of the 6-Methoxycoumarin Scaffold

Coumarins, a class of benzopyrone-containing natural products, are renowned for their wide array of pharmacological properties.[1] The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.[2] Among the vast family of coumarins, those bearing a methoxy group at the 6-position of the chromene ring have garnered significant attention for their potent and varied biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The this compound core serves as a versatile synthetic intermediate for the development of novel therapeutic agents.[2] Structural modifications, particularly at the C3 and C4 positions, have been extensively explored to modulate the biological efficacy of these compounds.[2]

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its analogs is most commonly achieved through the Knoevenagel condensation reaction. This method offers high yields and employs readily available starting materials.

General Synthesis via Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a substituted salicylaldehyde with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst like piperidine.[3]

Experimental Protocol: Synthesis of this compound [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 2-hydroxy-5-methoxybenzaldehyde, 1.2 equivalents of diethyl malonate, and a catalytic amount of piperidine (approximately 0.1 equivalents) in a suitable solvent such as absolute ethanol or toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 4-6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield the pure this compound as a solid.

Synthesis of Key Derivatives

The core scaffold can be readily modified to generate a library of derivatives with diverse biological activities. A common derivatization involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation or other modifications.

Experimental Protocol: Synthesis of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid [4]

-

Hydrolysis: Dissolve this compound in ethanol and add a 10% aqueous solution of sodium hydroxide.

-

Reflux: Heat the mixture to reflux for 16 hours.

-

Acidification: After cooling, evaporate the ethanol and dissolve the residue in water. Acidify the aqueous solution with dilute hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid.

-

Isolation: Filter the precipitate, wash with water, and dry to obtain the desired product.

Biological Activities and Therapeutic Applications

Derivatives of this compound exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The anticancer properties of these coumarin derivatives are among their most extensively studied biological effects.[2] Research has demonstrated their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines, including breast, colon, and liver cancers.[2][5]

Mechanism of Anticancer Action:

One of the key mechanisms underlying the anticancer effects of these compounds is the induction of apoptosis (programmed cell death).[6] This is often mediated through the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][7] Inhibition of this pathway can lead to a decrease in pro-survival signals and an increase in pro-apoptotic proteins.[6] Furthermore, some derivatives have been shown to inhibit carbonic anhydrase isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer progression.[2]

Quantitative Data on Anticancer Activity:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-artemisinin hybrid 1a | HepG2 (Liver) | 3.05 ± 1.60 | |

| Coumarin-artemisinin hybrid 1a | A2780 (Ovarian) | 5.82 ± 2.28 | |

| Coumarin-1,2,3-triazole hybrid 12c | PC3 (Prostate) | 0.34 ± 0.04 | |

| Coumarin-1,2,3-triazole hybrid 12c | MGC803 (Gastric) | 0.13 ± 0.01 | |

| Coumarin-aminothiazole hybrid 52d | HT-29 (Colon) | 0.25 ± 0.004 | |

| Coumarin-aminothiazole hybrid 52d | HCT-116 (Colon) | 0.26 ± 0.016 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Coumarin derivatives have demonstrated significant anti-inflammatory properties.[8] They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[9][10]

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects are often mediated through the downregulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10] These pathways control the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]

Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Production in RAW 264.7 Macrophages) [11]

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Cytotoxicity Assay: Determine the non-toxic concentration range of the test compound using an MTT assay.[11]

-

Compound Treatment and Stimulation: Pre-treat the cells with non-toxic concentrations of the coumarin derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitrite Measurement: After 24 hours, measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Quantify the inhibition of NO production by the test compound compared to the LPS-stimulated control.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Coumarin derivatives have shown promising activity against a range of bacteria and fungi.[2] Structural modifications to the coumarin core can enhance their antimicrobial potency.[5]

Quantitative Data on Antimicrobial Activity:

While specific MIC values for this compound derivatives are dispersed across various studies, the general consensus is that these compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria.[2][12]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 6-methoxycoumarin scaffold. Key findings include:

-

Substitution at C3: The nature of the substituent at the C3 position significantly influences biological activity. Conversion of the ethyl ester to a carboxylic acid or various amides can modulate the compound's potency and target selectivity.[4]

-

Substitution at C4: Modifications at the C4 position can also impact activity. For instance, the introduction of a methyl group can alter the compound's interaction with its biological target.[7]

-

Aromatic Ring Substituents: The presence and position of substituents on the benzenoid ring of the coumarin nucleus are critical. The 6-methoxy group, in particular, is often associated with enhanced biological activity.

Visualizations

Synthetic Pathway Diagram

Caption: General synthetic scheme for this compound and its hydrolysis.

Anticancer Mechanism of Action

Caption: Simplified signaling pathway for the anticancer activity of 6-methoxycoumarin derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis and amenability to structural modification make them an attractive scaffold for medicinal chemists. The potent anticancer, anti-inflammatory, and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, underscore their potential for further development. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as in-depth preclinical and clinical investigations to translate these promising laboratory findings into effective therapeutic agents.

References

-

A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. (2023). Frontiers in Pharmacology. [Link]

-

Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. (2021). Molecules. [Link]

-

The Pharmaceutical and Chemical Journal, 2022, 9(2):12-23 Research Article Synthesis of 6-Phenylethynyl Substituted Coumarins vi. (2022). The Pharmaceutical and Chemical Journal. [Link]

-

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). MDPI. [Link]

-

Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. (2021). European Journal of Medicinal Chemistry. [Link]

-

Inhibitory Effects of 6-Alkoxycoumarin and 7-Alkoxycoumarin Derivatives on Lipopolysaccharide/Interferon γ-Stimulated Nitric Oxide Production in RAW264 Cells. (2012). Biological and Pharmaceutical Bulletin. [Link]

-

Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (2023). International Journal of Molecular Sciences. [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Medicinal Chemistry. [Link]

-

Synthesis and Antiinflammatory Activity of Coumarin Derivatives. (2005). Journal of Medicinal Chemistry. [Link]

-

Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. (2023). ResearchGate. [Link]

-

Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. (2021). Molecules. [Link]

-

Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by. (2015). Scientific & Academic Publishing. [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2023). Oriental Journal of Chemistry. [Link]

-

The Study on Biological and Pharmacological Activity of Coumarins. (2017). Atlantis Press. [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2012). Molecules. [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). Drug Design, Development and Therapy. [Link]

-

ethyl 3-amino-6-methoxy-2-oxo-2H-chromene-4-carboxylate. (n.d.). ChemSynthesis. [Link]

-

Preparation and in Vitro Cytotoxic Evaluation Studies of Ethyl-4-methyl-6-(7-methoxy-2-oxo-2H-chromen-8-yl)-hexa- 2,4-dien-1-oate, an Analogue of Osthol. (2022). ResearchGate. [Link]

-

Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. (2015). ACS Medicinal Chemistry Letters. [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2019). World Journal of Pharmaceutical Research. [Link]

-

4972 PDFs | Review articles in KNOEVENAGEL CONDENSATION. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (2013). ResearchGate. [Link]

-

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). ResearchGate. [Link]

-

The Antibacterial activity of new ethyl 2-oxo-2H-chromene-3- carboxylate complexes against bacteria isolate from wound infection in Baghdad city. (2017). ResearchGate. [Link]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. benchchem.com [benchchem.com]

- 3. sapub.org [sapub.org]

- 4. tpcj.org [tpcj.org]

- 5. mdpi.com [mdpi.com]

- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sci-hub.box [sci-hub.box]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

The Spectroscopic Profile of Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry and materials science, the coumarin scaffold stands as a privileged structure, lauded for its versatile biological activities and intriguing photophysical properties.[1] This technical guide provides an in-depth exploration of the spectroscopic characteristics of a key derivative, ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their respective fields, from the design of novel therapeutic agents to the development of advanced fluorescent probes. The strategic placement of the methoxy group at the 6-position and the ethyl carboxylate at the 3-position of the coumarin core imparts a unique set of spectroscopic signatures that are critical for its characterization and application.

Molecular Structure and its Spectroscopic Implications

The inherent spectroscopic properties of this compound are intrinsically linked to its molecular architecture. The planar coumarin ring system, a fusion of a benzene ring and an α-pyrone ring, forms an extended π-conjugated system. This electron delocalization is the primary determinant of its behavior in UV-Visible and fluorescence spectroscopy. The electron-donating methoxy group (-OCH₃) at the 6-position and the electron-withdrawing ethyl carboxylate group (-COOCH₂CH₃) at the 3-position create a "push-pull" system. This electronic arrangement is known to enhance intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that significantly influences the fluorescence quantum yield and solvatochromic behavior of the molecule.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this coumarin derivative exhibits characteristic signals that are diagnostic of its structure. The interpretation of these signals, including their chemical shifts (δ) and coupling patterns, allows for the precise assignment of each proton.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.6 - 8.7 | Singlet | 1H | H-4 |

| 7.0 - 7.5 | Multiplet | 3H | Aromatic Protons (H-5, H-7, H-8) |

| 4.3 - 4.4 | Quartet | 2H | -OCH₂CH₃ |

| 3.8 - 3.9 | Singlet | 3H | -OCH₃ |

| 1.3 - 1.4 | Triplet | 3H | -OCH₂CH₃ |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, particularly in the aromatic region, allowing for the clear resolution of the multiplet corresponding to the H-5, H-7, and H-8 protons. Deuterated chloroform (CDCl₃) is a common solvent for this analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons are particularly noteworthy.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 175 - 180 | Lactone Carbonyl (C-2) |

| 160 - 165 | Ester Carbonyl (-COO-) |

| 110 - 155 | Aromatic and Olefinic Carbons |

| 60 - 65 | -OCH₂CH₃ |

| 55 - 56 | -OCH₃ |

| 14 - 15 | -OCH₂CH₃ |

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust and self-validating method for structural confirmation. The number of signals in each spectrum corresponds to the number of chemically non-equivalent protons and carbons, respectively. Furthermore, advanced 2D NMR techniques, such as HSQC and HMBC, can be employed to definitively correlate the proton and carbon signals, leaving no ambiguity in the structural assignment.

Vibrational Spectroscopy: The Infrared (IR) Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1740 - 1720 | C=O Stretch (Lactone) |

| ~1720 - 1700 | C=O Stretch (Ester) |

| ~1620 - 1600 | C=C Stretch (Aromatic) |

| ~1280 - 1200 | C-O Stretch (Ester and Ether) |

| ~1100 - 1000 | C-O Stretch (Ether) |

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Electronic Spectroscopy: Unveiling the Photophysical Behavior

The extended π-conjugation and the "push-pull" nature of the substituents in this compound give rise to interesting UV-Visible absorption and fluorescence emission properties.

UV-Visible Absorption Spectroscopy

In its ground electronic state, the molecule absorbs ultraviolet or visible light, promoting an electron to a higher energy orbital. The wavelength of maximum absorption (λmax) is a key characteristic.

Experimental Protocol:

-

Solution Preparation: A dilute solution of the compound is prepared in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).

-

Spectral Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-500 nm) using a dual-beam UV-Vis spectrophotometer.

Fluorescence Spectroscopy

Following absorption of light, the excited molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. This emission occurs at a longer wavelength (lower energy) than the absorption.

Table 4: Estimated Photophysical Properties of this compound

| Parameter | Estimated Value |

| Emission Maximum (λem) | ~400 - 440 nm (Blue-Violet) |

| Stokes Shift (Δν) | ~70 - 90 nm |

| Fluorescence Quantum Yield (ΦF) | Moderate to High |

Causality behind Experimental Choices: The choice of excitation wavelength is critical for obtaining the fluorescence emission spectrum and is typically set at or near the λmax of the compound. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard (e.g., quinine sulfate or coumarin 1).[4]

Studies on the constitutional isomer, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, have shown strong blue-violet emission. Comparative studies of 6-methoxy and 7-methoxy substituted coumarins suggest that the 6-methoxy substitution tends to shift the emission to longer wavelengths.[1] Therefore, a blue-violet emission is a scientifically sound expectation for the title compound.

Solvatochromism: The Influence of the Solvent Environment

The photophysical properties of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The excited state of "push-pull" coumarins is generally more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the fluorescence emission spectrum. This property makes such coumarin derivatives valuable as fluorescent probes for studying the microenvironment of biological systems or polymers.

Caption: Energy level diagram illustrating the effect of solvent polarity on fluorescence emission (solvatochromism).

Synthesis and Characterization Workflow

The reliable synthesis and purification of this compound are prerequisites for accurate spectroscopic analysis. A common synthetic route is the Knoevenagel condensation.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of the title compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the spectroscopic properties of this compound, grounded in established scientific principles and data from closely related analogues. The unique interplay of its structural features gives rise to a distinct spectroscopic profile that is invaluable for its identification, purity assessment, and application. The anticipated fluorescent properties and solvatochromic behavior of this compound make it a promising candidate for the development of sensitive molecular probes for biological imaging and environmental sensing. Further experimental investigations to precisely quantify the photophysical parameters and explore its interactions with biological macromolecules will undoubtedly unlock its full potential in drug discovery and materials science.

References

-

ResearchGate. Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. ResearchGate. [Link].

-

UniCA IRIS. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. UniCA IRIS. [Link].

-

ResearchGate. Improvement of Fluorescence Characteristics of Coumarins: Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents. ResearchGate. [Link].

-

MDPI. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link].

-

PubMed. Structural features for fluorescing present in methoxycoumarin derivatives. PubMed. [Link].

-

ACG Publications. Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. ACG Publications. [Link].

-

NIH. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions. NIH. [Link].

-

ChemSynthesis. ethyl 3-amino-6-methoxy-2-oxo-2H-chromene-4-carboxylate. ChemSynthesis. [Link].

-

Chinese Journal of Structural Chemistry. Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry. [Link].

-

ResearchGate. (PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. [Link].

- ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO). ResearchGate. https://www.researchgate.

-

Request PDF. Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Request PDF. [Link].

-

SpectraBase. 2H-Chromene-3-carboxamide, 4-hydroxy-2-oxo-N-[2-[(4-methoxybenzylidene)amino]ethyl]. SpectraBase. [Link].

-

OMLC. Coumarin 6. OMLC. [Link].

Sources

An In-depth Technical Guide to the Synthesis and Properties of 4-(4-chlorophenyl)-1-(4-fluorophenyl)-4-piperidinemethanol

Disclaimer: The compound 4-(4-chlorophenyl)-1-(4-fluorophenyl)-4-piperidinemethanol is not associated with CAS number 41459-71-6. Extensive database searches indicate that CAS 41459-71-6 is erroneously linked to several different chemical structures. Furthermore, 4-(4-chlorophenyl)-1-(4-fluorophenyl)-4-piperidinemethanol is not a commercially available, off-the-shelf compound and requires custom synthesis. This guide provides a comprehensive overview of its synthesis, predicted properties, and the characterization of its key precursor, 4-(4-chlorophenyl)piperidin-4-ol (CAS 39512-49-7).

Introduction

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active pharmaceuticals. The target molecule of this guide, 4-(4-chlorophenyl)-1-(4-fluorophenyl)-4-piperidinemethanol, represents a unique trifunctionalized piperidine with potential applications in neuroscience and drug discovery. Its structure, featuring a quaternary carbon at the 4-position, presents an interesting synthetic challenge. This document serves as a technical roadmap for researchers and drug development professionals, detailing a plausible synthetic pathway and the properties of a crucial intermediate.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a synthetic strategy centered around the formation of the piperidine core, followed by sequential functionalization. The primary disconnection points are the C-N bond of the N-aryl group and the C-C bond of the hydroxymethyl group at the 4-position. This leads back to the key precursor, 4-(4-chlorophenyl)piperidin-4-ol.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: The Key Precursor: 4-(4-chlorophenyl)piperidin-4-ol (CAS: 39512-49-7)

This commercially available tertiary alcohol is the cornerstone for the synthesis of the target molecule. Its synthesis and properties are well-documented.

Synthesis of 4-(4-chlorophenyl)piperidin-4-ol

The most common and efficient method for the synthesis of this precursor is the Grignard reaction between a suitable N-protected 4-piperidone and 4-chlorophenylmagnesium bromide.[1] The N-benzyl protecting group is often favored due to its stability and ease of removal via hydrogenation.[2]

Experimental Protocol: Grignard Reaction

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 equivalents) are stirred in anhydrous tetrahydrofuran (THF). A solution of 4-bromochlorobenzene (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.

-

Addition to Piperidone: The Grignard reagent is cooled to 0 °C. A solution of N-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-benzyl-4-(4-chlorophenyl)piperidin-4-ol.[2]

-

Debenzylation: The N-benzyl intermediate is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated at room temperature under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(4-chlorophenyl)piperidin-4-ol.[2]

Physicochemical Properties of 4-(4-chlorophenyl)piperidin-4-ol

| Property | Value | Reference(s) |

| CAS Number | 39512-49-7 | [3][4][5] |

| Molecular Formula | C₁₁H₁₄ClNO | [3][4][5] |

| Molecular Weight | 211.69 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 137-140 °C | [7] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents. | [6] |

| pKa | 13.92 ± 0.20 (Predicted) | |

| LogP | 1.6 (Predicted) | [5] |

Suppliers of 4-(4-chlorophenyl)piperidin-4-ol

This precursor is readily available from a variety of chemical suppliers. Researchers should always request a certificate of analysis to ensure purity.

-

Sigma-Aldrich[7]

-

BLD Pharm[8]

-

Manus Aktteva Biopharma LLP[3]

-

Matrix Fine Chemicals[4]

-

NINGBO INNO PHARMCHEM CO.,LTD[9]

-

Arrobiochem[10]

-

Thermo Fisher Scientific[11]

-

Biosynth[12]

-

Matrix Scientific[13]

Part 2: Proposed Synthesis of 4-(4-chlorophenyl)-1-(4-fluorophenyl)-4-piperidinemethanol

With the key precursor in hand, the synthesis of the target molecule can be approached in two subsequent steps.

Step 1: Introduction of the 4-Hydroxymethyl Group

This step is the most synthetically challenging as it requires the formation of a quaternary carbon center. A potential, though multi-step, approach is outlined below.

Conceptual Protocol: Hydroxymethylation via Cyanide Displacement and Reduction

-

N-Protection: The secondary amine of 4-(4-chlorophenyl)piperidin-4-ol is first protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc₂O).

-

Dehydration and Hydrocyanation: The tertiary alcohol of the N-Boc protected intermediate could be dehydrated to the corresponding tetrahydropyridine, followed by hydrocyanation to introduce a cyano group at the 4-position.

-

Reduction of the Cyano Group: The cyano group is then reduced to an aminomethyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Diazotization and Hydrolysis: The resulting primary amine is converted to a diazonium salt with nitrous acid, which is then hydrolyzed to the primary alcohol, yielding N-Boc-4-(4-chlorophenyl)-4-(hydroxymethyl)piperidine.

-

Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to give 4-(4-chlorophenyl)-4-(hydroxymethyl)piperidine.

Note: This is a conceptual pathway and would require significant experimental optimization.

Step 2: N-Arylation with a 4-Fluorophenyl Group

The final step involves the N-arylation of the secondary piperidine nitrogen with a 4-fluorophenyl group. The Buchwald-Hartwig amination is a highly effective method for this transformation.[14]

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with 4-(4-chlorophenyl)-4-(hydroxymethyl)piperidine (1.0 equivalent), 1-bromo-4-fluorobenzene (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents).

-

Reaction Execution: Anhydrous toluene is added, and the tube is sealed. The reaction mixture is heated to 100 °C with vigorous stirring until the starting material is consumed (monitored by LC-MS).

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the final product, 4-(4-chlorophenyl)-1-(4-fluorophenyl)-4-piperidinemethanol.

Caption: Buchwald-Hartwig N-arylation workflow.

Predicted Physicochemical Properties of the Target Molecule

| Property | Predicted Value |

| Molecular Formula | C₁₈H₁₉ClFNO |

| Molecular Weight | 320.80 g/mol |

| LogP | 3.5 - 4.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area | 23.47 Ų |

Note: These values are estimations based on the chemical structure and may vary from experimental values.

Potential Applications

The 4-arylpiperidine motif is a cornerstone in the development of central nervous system (CNS) active drugs. The unique substitution pattern of the target molecule, with distinct aryl groups at the C-4 and N-1 positions, could offer a novel pharmacological profile. Potential areas of investigation include:

-

Dopamine and Serotonin Receptor Ligands: Arylpiperidines are known to interact with various monoamine receptors.

-

Sigma Receptor Modulators: The 4-arylpiperidin-4-ol substructure is a known pharmacophore for sigma receptors.[15]

-

Ion Channel Blockers: Certain arylpiperidines exhibit activity at various ion channels.

The synthesis of a small library of analogs based on this scaffold could be a fruitful endeavor for identifying new chemical entities with therapeutic potential.

Conclusion

While 4-(4-chlorophenyl)-1-(4-fluorophenyl)-4-piperidinemethanol is not a commercially available compound and is not associated with CAS 41459-71-6, a plausible synthetic route has been outlined. The synthesis hinges on the readily available precursor, 4-(4-chlorophenyl)piperidin-4-ol. The key synthetic challenge lies in the formation of the quaternary carbon center at the 4-position of the piperidine ring. The final N-arylation step can be achieved using well-established palladium-catalyzed cross-coupling chemistry. This guide provides a foundational framework for researchers to undertake the synthesis and exploration of this novel chemical entity.

References

-

Manus Aktteva Biopharma LLP. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol (CAS No.: 39512-49-7). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bulk Purchasing of 4-(4-Chlorophenyl)piperidin-4-ol: A Supplier's Perspective. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-(4- Chlorophenyl) Piperidin-4- OL (39512-49-7). Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine. Retrieved from [Link]

- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-4-(4-methylphenyl)-piperidine. Retrieved from [Link]

-

Cognition Pharmaceuticals. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine. Retrieved from [Link]

-

WorldOfChemicals. (n.d.). trans 1-benzyl-4-(4-fluorophenyl)-3-piperidinemethanol suppliers USA. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.

-

RSC Publishing. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide. Retrieved from [Link]

-

NIH. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 3. manusaktteva.com [manusaktteva.com]

- 4. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7 [matrix-fine-chemicals.com]

- 5. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 4-(4-氯苯基)-4-羟基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. indiamart.com [indiamart.com]

- 11. 4-(4-chlorophenyl)piperidin-4-ol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 12. biosynth.com [biosynth.com]

- 13. 39512-49-7 Cas No. | 4-(4-Chlorophenyl)piperidin-4-ol | Matrix Scientific [matrixscientific.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of the Coumarin-3-Carboxylate Scaffold

An In-Depth Technical Guide to Coumarin-3-Carboxylate Compounds: Synthesis, Properties, and Therapeutic Potential

Coumarins, a prominent class of naturally occurring and synthetic benzopyrone compounds, are ubiquitous in the realm of medicinal chemistry.[1] Their versatile benzopyrone skeleton can be readily functionalized, leading to a vast library of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anticoagulant, and anti-inflammatory properties.[1][2] Among these, the introduction of a carboxylate or related functional group at the C-3 position of the coumarin ring has proven to be a particularly fruitful strategy in drug discovery. This modification not only serves as a handle for further chemical elaboration but also plays a crucial role in the molecule's interaction with biological targets.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of coumarin-3-carboxylate compounds. We will delve into the core synthetic methodologies, explore their diverse biological activities with a focus on structure-activity relationships (SAR), and present detailed experimental protocols, offering a Senior Application Scientist's perspective on the causality behind key experimental choices.

Part 1: Synthesis of the Coumarin-3-Carboxylate Core

The construction of the coumarin-3-carboxylate scaffold is primarily achieved through several classic condensation reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knoevenagel Condensation: A Versatile Approach

The Knoevenagel condensation is one of the most versatile and widely employed methods for synthesizing coumarins with a carboxyl group at the 3-position.[3][4] The reaction typically involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base catalyst like piperidine.[3]

Mechanism and Rationale: The synthesis proceeds via a two-stage mechanism: a classic Knoevenagel condensation followed by an intramolecular cyclization.[3]

-

Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate) to form a stabilized enolate. The use of a weak base is critical to ensure selective deprotonation without causing self-condensation of the aldehyde.

-

Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the salicylaldehyde.

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration to form a stable α,β-unsaturated system.

-

Intramolecular Cyclization: The phenolic hydroxyl group attacks the carbonyl of one of the ester groups, leading to a transesterification that forms the characteristic six-membered lactone ring of the coumarin scaffold.

Modern iterations of this reaction often employ green catalysts, solvent-free conditions, and microwave irradiation to enhance yields and reduce reaction times, making it a cornerstone of modern heterocyclic chemistry.[3][5]

Pechmann Condensation

Another classic route is the Pechmann condensation, which synthesizes coumarins by reacting a phenol with a β-ketoester (like ethyl acetoacetate) under acidic conditions.[6][7] Strong Brønsted acids (e.g., H₂SO₄, methanesulfonic acid) or Lewis acids (e.g., AlCl₃, FeCl₃) are used as catalysts.[8][9]

Mechanism and Rationale:

-

Transesterification/Activation: The acid catalyst facilitates a transesterification between the phenol and the β-ketoester. Alternatively, it can protonate the keto-carbonyl, activating it for electrophilic attack.

-

Electrophilic Aromatic Substitution: The activated carbonyl group is attacked by the electron-rich phenol ring (ortho to the hydroxyl group) in a Friedel-Crafts type reaction.

-

Dehydration/Lactonization: The resulting intermediate undergoes dehydration and cyclization to form the coumarin ring.[6]

This method is particularly effective for highly activated phenols, such as resorcinol, where the reaction can proceed under milder conditions.[6] The choice of a strong acid is necessary to drive both the initial esterification and the subsequent ring-closing electrophilic substitution.

Part 2: Experimental Protocols and Characterization

A self-validating protocol is crucial for reproducible results. The following workflows include in-process controls and detailed characterization steps.

Protocol: Synthesis of Ethyl 2-Oxo-2H-chromene-3-carboxylate via Knoevenagel Condensation

This protocol is adapted from established methodologies for the Knoevenagel condensation.[3][10]

Materials:

-

Salicylaldehyde

-

Diethyl malonate

-

Piperidinium acetate (or Piperidine)

-

Ethanol

-

Hydrochloric acid (2 M)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1 equiv.), diethyl malonate (1.2 equiv.), and a catalytic amount of piperidinium acetate (0.05 equiv.) in ethanol. The slight excess of diethyl malonate ensures the complete consumption of the aldehyde.

-

Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate solvent system (e.g., 70:30 v/v). The disappearance of the salicylaldehyde spot indicates reaction completion.[11]

-

Isolation: Allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the solution. If not, the volume can be reduced under vacuum, and the solution cooled in an ice bath to induce crystallization.[3]

-

Purification: Filter the solid product and wash it with cold ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from ethanol.

-

Characterization: Dry the purified solid and determine its melting point. Confirm the structure using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol: Hydrolysis to Coumarin-3-carboxylic Acid

The ester can be easily hydrolyzed to the corresponding carboxylic acid.[10]

Materials:

-

Ethyl 2-oxo-2H-chromene-3-carboxylate

-

Potassium hydroxide (KOH)

-

Ethanol/Water mixture

-

Hydrochloric acid (2 M)

Procedure:

-